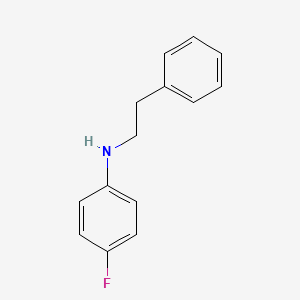
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly employed as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Allylation: The protected pyrrolidine is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as trimethylchlorosilane (TMSCl) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Acidic conditions using TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
科学的研究の応用
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science
作用機序
The mechanism of action of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE involves its role as a protecting group and a reactive intermediate:
Protecting Group: The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.
Reactive Intermediate: The allyl and ester groups provide sites for further chemical modifications, enabling the synthesis of diverse compounds.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-serine methyl ester: Similar in structure but with a serine backbone instead of pyrrolidine.
tert-Butyl propionate: An ester with a tert-butyl group but lacks the pyrrolidine and allyl functionalities.
Uniqueness
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its combination of a Boc-protected amine, an allyl group, and a pyrrolidine ring. This combination allows for versatile synthetic applications, particularly in the preparation of amino acid derivatives and peptides, making it a valuable compound in organic synthesis .
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3 |
InChIキー |
VEYTWFFJGOYPRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-](/img/structure/B8405565.png)







![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8405632.png)

![5-Bromo-7-bromomethyl-benzo[b]thiophene](/img/structure/B8405649.png)


